1,6-Dihydroxy-2-methoxyanthraquinone
Overview
Description
1,6-Dihydroxy-2-methoxyanthraquinone is a type of anthraquinone . Anthraquinones are bioactive natural products, some of which are active components in medicinal medicines, especially Chinese medicines . This compound has been isolated from the methylene chloride extract of the stem bark of Morinda lucida Benth .
Molecular Structure Analysis
The molecular formula of 1,6-Dihydroxy-2-methoxyanthraquinone is C15H10O5 . The average mass is 270.237 Da and the monoisotopic mass is 270.052826 Da .Scientific Research Applications
Antibacterial Activity
1,6-Dihydroxy-2-methoxyanthraquinone, a derivative of anthraquinone, demonstrates promising antibacterial properties. For instance, studies have shown that various anthraquinones isolated from Morinda lucida exhibit significant in vitro antibacterial activity against Salmonella enterica, with microbial glycosylation noted as an effective approach to enhance the biological activities of these compounds (Mfonku et al., 2020).
Cytotoxic Effects
Research on Morinda umbellata has uncovered new anthraquinones, including 1,6-dihydroxy-2-methoxymethylanthraquinone, that exhibit significant cytotoxicity against cancer cells, such as HepG2 cells. These findings suggest potential applications in cancer research and treatment (Chiou et al., 2014).
Antiosteoporotic Activity
Anthraquinones derived from Morinda officinalis have shown antiosteoporotic activity by influencing osteoblasts and osteoclasts. Some compounds promote osteoblast proliferation and increase osteoblast ALP activity, while others inhibit osteoclast TRAP activity and bone resorption, indicating therapeutic potential against osteoporosis (Wu et al., 2009).
Antiviral Properties
Research on Morinda citrifolia has led to the discovery of new anthraquinones with antiviral activities. These compounds have shown weak anti-H1N1 and anti-H3N2 activity, as well as weak antimicrobial activity against Staphylococcus aureus (Wang et al., 2016).
Photophysical Properties
Studies on di- and tri-substituted natural anthraquinones, including 1,6-dihydroxy-2-methoxyanthraquinone, reveal their photophysical properties. Factors like steric hindrance and intramolecular hydrogen bonding significantly affect their absorption and emission spectra. This research could contribute to the development of new materials or technologies leveraging these photophysical properties (Adnan et al., 2018).
properties
IUPAC Name |
1,6-dihydroxy-2-methoxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-20-11-5-4-9-12(15(11)19)14(18)8-3-2-7(16)6-10(8)13(9)17/h2-6,16,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULRBUQQNBFVIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162205 | |
Record name | 1,6-Dihydroxy-2-methoxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dihydroxy-2-methoxyanthraquinone | |
CAS RN |
142878-32-8 | |
Record name | 1,6-Dihydroxy-2-methoxyanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142878328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dihydroxy-2-methoxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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